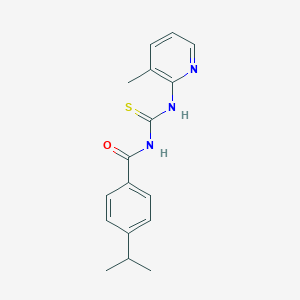![molecular formula C18H18BrN3O2S B251743 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the inhibition of chitin biosynthesis. Chitin is an essential component of the cell wall of fungi and insects. By inhibiting chitin biosynthesis, the compound disrupts the growth and development of these organisms.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining the balance between cell growth and death. Additionally, the compound has been shown to inhibit chitin biosynthesis, which can lead to the disruption of the growth and development of fungi and insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is its potential as an anticancer agent and insecticide/fungicide. However, one limitation is the potential toxicity of the compound, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the potential applications of the compound in other fields, such as agriculture and medicine. Finally, more studies are needed to determine the safety and toxicity of the compound, which will be essential for its development as a potential drug or pesticide.
Métodos De Síntesis
The synthesis of 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves the reaction of 4-(morpholin-4-yl)aniline with carbon disulfide and bromine in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain 2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been studied for its potential applications in cancer research. Studies have shown that the compound has anticancer properties and can induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use as an insecticide and fungicide due to its ability to inhibit chitin biosynthesis.
Propiedades
Fórmula molecular |
C18H18BrN3O2S |
|---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
2-bromo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18BrN3O2S/c19-16-4-2-1-3-15(16)17(23)21-18(25)20-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H2,20,21,23,25) |
Clave InChI |
ZWMWOHCGNGSTMQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)



![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)